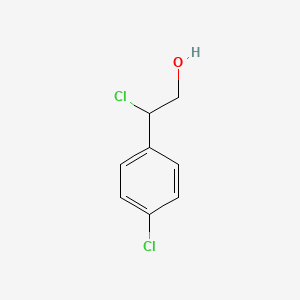

2-Chloro-2-(4-chloro-phenyl)-ethanol

Descripción

The exact mass of the compound 2-Chloro-2-(4-chloro-phenyl)-ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-2-(4-chloro-phenyl)-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-2-(4-chloro-phenyl)-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-2-(4-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAKZPPVNDXPPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70576828 | |

| Record name | 2-Chloro-2-(4-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41252-79-3 | |

| Record name | 2-Chloro-2-(4-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41252-79-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 2-(4-Chlorophenyl)ethanol: Synthesis, Characterization, and Applications

A Note on Chemical Nomenclature: This guide provides a comprehensive overview of 2-(4-chlorophenyl)ethanol (CAS RN: 1875-88-3). The isomeric structure, 2-chloro-1-(4-chlorophenyl)ethanol (CAS RN: 6378-66-1), is a distinct compound. This document will focus on the former, a significant building block in organic synthesis, while clarifying the distinct synthetic routes to related isomers where relevant.

Introduction and Physicochemical Properties

2-(4-Chlorophenyl)ethanol, also known as 4-chlorophenethyl alcohol, is an aromatic primary alcohol that serves as a significant building block in the synthesis of a variety of more complex organic molecules.[1] Its structure, featuring a reactive hydroxyl group and a chlorinated phenyl ring, allows for a diverse range of chemical modifications.[1] The presence of the chlorine atom at the para-position influences the reactivity of both the aromatic ring and the ethyl alcohol moiety, making it a precursor of interest in the synthesis of pharmaceuticals and agrochemicals.[1][2]

While its isomer, 1-(4-chlorophenyl)ethanol, is a well-known chiral precursor, 2-(4-chlorophenyl)ethanol also plays a crucial role in the creation of other significant commercial compounds.[1] This guide will provide an in-depth exploration of its synthesis, chemical transformations, and applications.

Physicochemical Data

A summary of the key physicochemical properties of 2-(4-chlorophenyl)ethanol is presented in Table 1. The introduction of the chlorine atom notably increases its molecular weight, boiling point, and density compared to its non-halogenated counterpart, 2-phenylethanol.[3]

| Property | Value | Source(s) |

| CAS Number | 1875-88-3 | [2][4][5] |

| Molecular Formula | C₈H₉ClO | [2][4] |

| Molecular Weight | 156.61 g/mol | [2][4] |

| Appearance | Colorless to light yellow/orange clear liquid | [2] |

| Physical State (at 20°C) | Liquid | [2] |

| Boiling Point | 153 °C at 30 mmHg | [2] |

| Specific Gravity (20/20) | 1.18 | [2] |

| Refractive Index (n20/D) | 1.55 | [2] |

| Purity (by GC) | >98.0% | |

| SMILES | C1=CC(=CC=C1CCO)Cl | [2][4] |

| InChI Key | HZFRKZWBVUJYDA-UHFFFAOYSA-N | [2][4] |

Synthesis Methodologies

Several synthetic routes to 2-(4-chlorophenyl)ethanol have been established, offering flexibility in terms of starting materials and scale.[6] The most common methods include the reduction of 4-chlorophenylacetic acid and a multi-step synthesis involving the Willgerodt-Kindler reaction from 4-chloroacetophenone.[7][8]

Synthesis via Reduction of 4-Chlorophenylacetic Acid

A reliable method for the synthesis of 2-(4-chlorophenyl)ethanol is the reduction of 4-chlorophenylacetic acid.[9] This can be achieved using various reducing agents. A common laboratory-scale method employs sodium borohydride in the presence of iodine.[10]

Caption: Synthesis of 2-(4-Chlorophenyl)ethanol via reduction.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, suspend sodium borohydride in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 4-chlorophenylacetic acid in anhydrous THF dropwise.

-

Iodine Addition: Following the addition of the acid, add a solution of iodine in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quenching and Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol. Follow this with the addition of an aqueous solution of potassium hydroxide and stir for 30 minutes.[1][8]

-

Extraction and Purification: Extract the aqueous layer with dichloromethane.[1] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[1] The final product can be purified by vacuum distillation.[8]

Three-Step Synthesis from 4-Chloroacetophenone

The direct reduction of 4-chloroacetophenone yields the secondary alcohol, 1-(4-chlorophenyl)ethanol.[7] To synthesize the primary alcohol, 2-(4-chlorophenyl)ethanol, a rearrangement is necessary. The Willgerodt-Kindler reaction provides an effective method for this transformation.[7]

Caption: Three-step synthesis from 4-chloroacetophenone.

Experimental Protocol:

-

Step 1: Willgerodt-Kindler Reaction:

-

Step 2: Hydrolysis:

-

Step 3: Reduction:

-

The obtained 4-chlorophenylacetic acid is then reduced to 2-(4-chlorophenyl)ethanol using a suitable reducing agent, such as sodium borohydride and iodine, as described in section 2.1.[10]

-

Chemical Transformations

The hydroxyl group of 2-(4-chlorophenyl)ethanol allows for a variety of chemical transformations, making it a versatile intermediate.

Esterification

2-(4-Chlorophenyl)ethanol can be readily esterified by reacting with carboxylic acids or their derivatives, such as acid anhydrides or acid chlorides, typically in the presence of a base like pyridine.[1]

Experimental Protocol (Acetylation):

-

Reaction Setup: Dissolve 2-(4-chlorophenyl)ethanol in dichloromethane and add pyridine.[1]

-

Reagent Addition: Cool the mixture in an ice bath and slowly add acetic anhydride dropwise.[1]

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.[1]

-

Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.[1]

-

Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the corresponding acetate ester.[1]

Etherification

The hydroxyl group can be converted into an ether linkage via reactions such as the Williamson ether synthesis. This involves deprotonation with a strong base to form an alkoxide, followed by reaction with an alkyl halide.[1]

Experimental Protocol (Methylation):

-

Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend a strong base (e.g., sodium hydride) in anhydrous THF. Cool to 0 °C and add a solution of 2-(4-chlorophenyl)ethanol in THF dropwise. Stir for 30 minutes at 0 °C, then warm to room temperature for 30 minutes.[1]

-

Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.[1]

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.[1]

-

Work-up and Purification: Quench the reaction and perform a standard aqueous work-up followed by extraction. The crude product can be purified by column chromatography.

Applications and Biological Activity

2-(4-Chlorophenyl)ethanol serves as a valuable intermediate in the synthesis of various compounds in the pharmaceutical and agrochemical industries.[2][4]

Agrochemicals

This compound is a key intermediate for fungicides such as Fenapanil.[7] Its structural motif is also found in precursors for other agrochemicals where the chlorophenyl group contributes to biological activity.[9] Preliminary studies have suggested that 2-(4-chlorophenyl)ethanol itself possesses insecticidal and antifungal properties.[4][9] The presence of the chlorophenyl group suggests potential for neurotoxic activity in insects, a common mechanism for organochlorine insecticides.[9] Its antifungal activity may be related to the disruption of fungal cell membranes.[9]

Pharmaceuticals

2-(4-Chlorophenyl)ethanol is a building block for various biologically active molecules.[1][4] It is structurally related to precursors for the anorectic drug Etolorex.[1] Furthermore, it has been identified as a PROTAC (Proteolysis Targeting Chimera) linker, which can be utilized in the synthesis of PROTACs for targeted protein degradation.[2]

Antimicrobial Properties

Preliminary research indicates that 2-(4-chlorophenyl)ethanol may possess antimicrobial effects.[3][4] The presence of the chlorine atom, a known pharmacophore in antimicrobial agents, suggests that it could exhibit significant antimicrobial activity.[3] However, more extensive research is needed to fully characterize its spectrum of activity and potency.[3]

Safety and Handling

2-(4-Chlorophenyl)ethanol requires careful handling in a laboratory setting. It is classified as an irritant and is harmful if swallowed.[5][11]

-

Hazard Statements:

-

Precautionary Statements:

Handling and Storage:

-

Avoid contact with skin and eyes.[5]

-

Use in a well-ventilated area or with appropriate exhaust ventilation.[5]

-

Store in a cool, dry area, away from heat and sources of ignition.[5][12]

-

Personal Protective Equipment (PPE) such as safety glasses, a face shield, and chemical-resistant gloves should be worn.[5][12]

First Aid Measures:

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Conclusion

2-(4-Chlorophenyl)ethanol is a versatile and valuable chemical intermediate with significant applications in the synthesis of agrochemicals and pharmaceuticals. Its straightforward synthesis from readily available starting materials, combined with the reactivity of its hydroxyl group, makes it an important building block for researchers and drug development professionals. Further investigation into its own biological properties, particularly its potential antimicrobial and insecticidal activities, may open new avenues for its application. As with all chemical reagents, adherence to strict safety protocols is essential when handling this compound.

References

-

Safety Data Sheet - Angene Chemical. (2025-03-12). Retrieved January 22, 2026, from [Link]

-

2-(4-Chlorophenoxy)ethanol | C8H9ClO2 | CID 15907 - PubChem - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

-

2-(2-Chloro-4-fluorophenyl)ethanol | C8H8ClFO | CID 2733236 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

1 - Supplementary Information. (n.d.). Retrieved January 22, 2026, from [Link]

- CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents. (n.d.).

-

2,2-Bis(p-chlorophenyl)ethanol - the NIST WebBook. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy 2-(4-Chlorophenyl)ethanol | 1875-88-3 [smolecule.com]

- 5. angenechemical.com [angenechemical.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]

- 11. 2-(4-Chlorophenyl)ethanol | 1875-88-3 | TCI AMERICA [tcichemicals.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

2-Chloro-2-(4-chloro-phenyl)-ethanol CAS number

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical. [7][9][13][14]

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy 2-(4-Chlorophenyl)ethanol | 1875-88-3 [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-CHLORO-1-(4-CHLORO-PHENYL)-ETHANOL synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-(4-chlorophenyl)ethanol

Introduction

2-Chloro-1-(4-chlorophenyl)ethanol, with the CAS Registry Number 6378-66-1, is a halogenated aromatic alcohol of significant interest in synthetic organic chemistry.[1][2] Its molecular architecture, featuring a chiral center at the carbinol carbon and two chlorine substituents at strategic positions, renders it a valuable precursor and building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The presence of the 4-chlorophenyl group and the α-chloro substituent on the ethanol moiety distinctly influences its reactivity and physicochemical characteristics compared to simpler aromatic alcohols.

This technical guide provides a comprehensive exploration of the core physicochemical properties of 2-Chloro-1-(4-chlorophenyl)ethanol. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of known data but also field-proven insights into the experimental determination of these properties. The methodologies described are intended to be self-validating, ensuring the generation of reliable and reproducible data in a laboratory setting.

Chemical Structure and Identification

The molecular structure of 2-Chloro-1-(4-chlorophenyl)ethanol is characterized by a 4-chlorophenyl group attached to a 2-chloroethanol backbone at the 1-position. This arrangement gives rise to a stereocenter at the hydroxyl-bearing carbon.

Caption: 2D structure of 2-Chloro-1-(4-chlorophenyl)ethanol.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-1-(4-chlorophenyl)ethanol is presented below. It is important to note that some of these values are predicted, highlighting the need for experimental verification for critical applications.

| Property | Value | Source |

| CAS Number | 6378-66-1 | [1][2] |

| Molecular Formula | C₈H₈Cl₂O | [1][2] |

| Molecular Weight | 191.05 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Boiling Point | 295.7 °C at 760 mmHg | [3] |

| Density | 1.328 g/cm³ | [3] |

| Refractive Index | 1.568 | [3] |

| pKa | 13.00 ± 0.20 (Predicted) | [4] |

| Storage | Sealed in a dry environment at room temperature. | [2][4] |

Spectroscopic and Chromatographic Characterization

Accurate characterization of 2-Chloro-1-(4-chlorophenyl)ethanol is paramount for its use in research and development. The following sections detail the expected spectroscopic and chromatographic profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While a publicly available, fully assigned spectrum for 2-Chloro-1-(4-chlorophenyl)ethanol is not readily found, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from analogous compounds.[1][5][6]

¹H NMR (Proton NMR):

-

Aromatic Protons (Ar-H): Two doublets are expected in the aromatic region (typically δ 7.0-7.5 ppm), corresponding to the protons on the 4-chlorophenyl ring. The protons ortho to the chloro group will be at a slightly different chemical shift than the protons meta to it, both showing coupling to their adjacent protons.

-

Methine Proton (CH-OH): A triplet or doublet of doublets is anticipated for the proton on the carbon bearing the hydroxyl group (typically δ 4.8-5.2 ppm). This proton will be coupled to the two diastereotopic protons of the adjacent chloromethyl group.

-

Methylene Protons (CH₂Cl): The two protons on the carbon bearing the chlorine atom are diastereotopic due to the adjacent chiral center. They are expected to appear as a multiplet, likely a pair of doublets of doublets (a dd), in the region of δ 3.6-4.0 ppm.

-

Hydroxyl Proton (OH): A broad singlet is expected for the hydroxyl proton, with its chemical shift being concentration and solvent-dependent (typically δ 2.0-4.0 ppm).

¹³C NMR (Carbon-13 NMR):

-

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the chloro group will be shifted downfield, as will the carbon attached to the ethanol side chain.

-

Methine Carbon (CH-OH): The carbon attached to the hydroxyl group is expected to resonate in the range of δ 70-75 ppm.

-

Methylene Carbon (CH₂Cl): The carbon bearing the chlorine atom will be shifted downfield due to the electronegativity of the chlorine and is expected in the range of δ 45-50 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-Chloro-1-(4-chlorophenyl)ethanol, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 190, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).[7]

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for 2-Chloro-1-(4-chlorophenyl)ethanol in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Chloro-1-(4-chlorophenyl)ethanol is expected to exhibit the following characteristic absorption bands:[1]

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.

-

C-Cl Stretch: Absorptions in the 600-800 cm⁻¹ range.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques for the separation, identification, and quantification of 2-Chloro-1-(4-chlorophenyl)ethanol.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water is a robust approach for the analysis of this compound.[2]

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is an excellent method for the analysis of this volatile compound. A non-polar or medium-polarity capillary column would be appropriate for separation.[8]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the determination of key physicochemical properties and for the synthesis of 2-Chloro-1-(4-chlorophenyl)ethanol.

Protocol 1: Determination of Melting Point using Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid.

-

Sample Preparation: Accurately weigh 1-3 mg of 2-Chloro-1-(4-chlorophenyl)ethanol into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a rate of 10 °C/min to a temperature approximately 30 °C above the expected melting point.

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The purity can be estimated from the shape of the peak.

Protocol 2: Determination of Aqueous Solubility by the Shake-Flask Method

Rationale: The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

-

Sample Preparation: Add an excess amount of 2-Chloro-1-(4-chlorophenyl)ethanol to a known volume of deionized water in a sealed glass vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile). Analyze the concentration of the diluted sample using a validated HPLC-UV method.

-

Calculation: Calculate the original concentration in the saturated solution to determine the aqueous solubility.

Protocol 3: Synthesis of 2-Chloro-1-(4-chlorophenyl)ethanol

Rationale: This synthesis proceeds via the addition of a chloromethyl Grignard reagent equivalent to 4-chlorobenzaldehyde.[1]

Caption: Synthetic workflow for 2-Chloro-1-(4-chlorophenyl)ethanol.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chlorobenzaldehyde in anhydrous tetrahydrofuran (THF).

-

Reagent Preparation: In a separate flask, prepare the chloromethyl Grignard reagent by reacting chloroiodomethane with a suitable Grignard reagent such as isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) in THF at low temperature (-20 °C).

-

Addition: Cool the solution of 4-chlorobenzaldehyde to -20 °C and slowly add the prepared chloromethyl Grignard reagent via the dropping funnel.

-

Reaction: Allow the reaction mixture to stir at -20 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching and Work-up: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity and Stability

The reactivity of 2-Chloro-1-(4-chlorophenyl)ethanol is dictated by its functional groups: the secondary alcohol and the two chloro substituents.

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-chloro-1-(4-chlorophenyl)ethanone, using standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.

-

Nucleophilic Substitution: The chlorine atom on the ethyl chain is susceptible to nucleophilic substitution reactions.

-

Stability: The compound is expected to be relatively stable under neutral conditions. However, under strongly acidic conditions, it may undergo dehydration. In the presence of a strong base, elimination of HCl to form an epoxide is a possible reaction pathway.

Conclusion

2-Chloro-1-(4-chlorophenyl)ethanol is a valuable synthetic intermediate with a unique combination of functional groups that govern its physicochemical properties and reactivity. This guide has provided a comprehensive overview of its key characteristics and detailed experimental protocols for their determination and for its synthesis. A thorough understanding of these properties is essential for its effective application in the development of new pharmaceuticals and other advanced materials. The methodologies and data presented herein serve as a robust foundation for researchers and scientists working with this compound.

References

-

Lead Sciences. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanol. Retrieved January 22, 2026, from [Link]

-

MOLBASE. (n.d.). 2-chloro-1-(4-chlorophenyl)ethanol. Retrieved January 22, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

SpectraBase. (n.d.). (1S)-2-chloro-1-(4-chlorophenyl)ethanol. Retrieved January 22, 2026, from [Link]

-

NIST. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. Retrieved January 22, 2026, from [Link]

Sources

- 1. minio.scielo.br [minio.scielo.br]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,2-Bis(4-chlorophenyl)ethanol | SIELC Technologies [sielc.com]

- 4. Separation of 2,2-Bis(4-chlorophenyl)ethanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. rsc.org [rsc.org]

- 6. 2-CHLORO-1-(4-CHLORO-PHENYL)-ETHANOL(6378-66-1) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Spectroscopic Analysis of 2-Chloro-2-(4-chlorophenyl)-ethanol: A Technical Guide for Researchers

This technical guide provides a detailed exploration of the key spectroscopic characteristics of 2-Chloro-2-(4-chlorophenyl)-ethanol. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple data listing. It offers an in-depth interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and supported by data from analogous structures. The causality behind spectral features is explained to provide a practical, field-proven understanding of how to characterize this molecule and others like it.

The structural and spectroscopic data presented herein are predictive, based on established principles of organic spectroscopy, as direct experimental spectra for this specific compound are not widely published. This guide serves as a robust framework for interpreting experimentally acquired data.

Molecular Structure and Spectroscopic Overview

2-Chloro-2-(4-chlorophenyl)-ethanol possesses a unique structure featuring a chiral center and multiple electronegative substituents that profoundly influence its spectroscopic signature. The molecule contains a 4-chlorophenyl group and a hydroxyl group attached to a chlorinated ethyl backbone. Understanding this structure is the first step in predicting and interpreting its spectral data.

Caption: Predicted major fragmentation pathway for 2-Chloro-2-(4-chlorophenyl)-ethanol.

Experimental Protocols

Acquiring high-quality spectroscopic data requires meticulous sample preparation and adherence to established instrumental protocols.

General Experimental Workflow

Caption: General workflow for spectroscopic analysis.

A. NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Instrument Setup: Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum using appropriate parameters (e.g., 400 MHz, 16 scans).

-

Acquire the ¹³C spectrum using appropriate parameters (e.g., 100 MHz, 1024 scans).

-

Data Processing: Process the raw data (FID) using a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H spectrum.

B. FTIR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid): If the compound is a liquid, place a single drop between two salt plates (e.g., NaCl or KBr).

-

Sample Preparation (Solid/KBr Pellet): If the compound is a solid, grind a small amount (~1 mg) with ~100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the sample in the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

C. Mass Spectrometry (GC-MS) Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile compounds like the target molecule. [1]1. Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate. [1]2. Instrument Setup: Use a standard gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole). 3. GC Conditions:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

- Injector Temperature: 250 °C.

- Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

- Carrier Gas: Helium at a constant flow rate.

- MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 40 to 400.

- Injection and Analysis: Inject 1 µL of the prepared sample into the GC-MS. The software will record the mass spectrum of the compound as it elutes from the GC column.

References

- GC-MS Analysis of 2-(4-Chlorophenyl)

-

NMR spectra of 2-Chloroethanol. YouTube. [Link]

-

C-13 nmr spectrum of ethanol analysis of chemical shifts ppm. Doc Brown's Advanced Organic Chemistry. [Link]

-

Infrared Spectra of alcohols in A level Chemistry. YouTube. [Link]

-

C2H6O CH3CH2OH infrared spectrum of ethanol. Doc Brown's Advanced Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Properties of 2-Chloro-2-(4-chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and predicted properties of 2-Chloro-2-(4-chlorophenyl)ethanol, a halogenated phenyl ethanol derivative with potential applications in organic synthesis and medicinal chemistry. While direct literature on this specific molecule is sparse, this document outlines plausible synthetic routes based on established chemical transformations. The guide delves into the strategic considerations for its preparation, including multi-step pathways commencing from readily available starting materials. Furthermore, it presents a detailed analysis of its predicted physicochemical and spectroscopic properties, offering a valuable resource for researchers interested in the exploration and utilization of this compound.

Introduction

2-Chloro-2-(4-chlorophenyl)ethanol is a vicinal chlorohydrin characterized by a phenyl ring substituted with a chlorine atom at the para position, and a two-carbon aliphatic chain bearing both a hydroxyl group and a chlorine atom on the benzylic carbon. The presence of these functional groups suggests its potential as a versatile intermediate in the synthesis of more complex molecules, including pharmaceutical agents and agrochemicals. The strategic placement of the chlorine and hydroxyl groups on the ethanol backbone offers multiple reaction sites for further chemical modifications. This guide aims to provide a foundational understanding of the synthesis and characteristics of this molecule to facilitate its exploration in research and development.

Synthetic Pathways

The synthesis of 2-Chloro-2-(4-chlorophenyl)ethanol can be logically approached through a two-step sequence starting from the commercially available 4-chloroacetophenone. This strategy involves the α-chlorination of the ketone followed by the reduction of the carbonyl group.

Step 1: α-Chlorination of 4-Chloroacetophenone

The initial step focuses on the introduction of a chlorine atom at the α-position to the carbonyl group of 4-chloroacetophenone. This transformation can be achieved through several established methods for the α-halogenation of ketones.

Key Considerations for α-Chlorination:

-

Reaction Conditions: The choice of chlorinating agent and reaction conditions is crucial to ensure selective monochlorination and minimize side reactions.

-

Catalysis: Both acid and base catalysis can be employed to facilitate the enolization or enolate formation necessary for the chlorination to occur.

Experimental Protocol: Synthesis of 2-Chloro-1-(4-chlorophenyl)ethan-1-one

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroacetophenone in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

-

Reagent Addition: Slowly add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) to the stirred solution. The reaction can be initiated or accelerated by the addition of a catalytic amount of acid (e.g., HCl) or a radical initiator if using specific reagents.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, typically by pouring it into water or a basic solution to neutralize any acid. The product is then extracted with an organic solvent. The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude 2-chloro-1-(4-chlorophenyl)ethan-1-one can be purified by recrystallization or column chromatography.

Diagrammatic Representation of the Synthetic Workflow:

Caption: Proposed two-step synthesis of 2-Chloro-2-(4-chlorophenyl)-ethanol.

Step 2: Reduction of 2-Chloro-1-(4-chlorophenyl)ethan-1-one

The second step involves the reduction of the carbonyl group of the α-chloro ketone intermediate to a secondary alcohol. This is a standard transformation in organic synthesis, and several reducing agents can be employed.

Causality in Reagent Selection:

-

Chemoselectivity: The choice of reducing agent is critical to selectively reduce the ketone without affecting the chlorine atoms on the molecule. Mild reducing agents like sodium borohydride (NaBH₄) are generally preferred over stronger ones like lithium aluminum hydride (LiAlH₄) to avoid potential side reactions.

-

Stereoselectivity: If a specific stereoisomer of the final product is desired, a stereoselective reduction can be employed. This can be achieved using chiral reducing agents or through biocatalysis.

Experimental Protocol: Synthesis of 2-Chloro-2-(4-chlorophenyl)-ethanol

-

Reaction Setup: In a round-bottom flask, dissolve the purified 2-chloro-1-(4-chlorophenyl)ethan-1-one in a suitable protic solvent such as methanol or ethanol.

-

Reagent Addition: Cool the solution in an ice bath and slowly add sodium borohydride (NaBH₄) portion-wise. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting ketone is no longer detectable.

-

Work-up and Purification: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to destroy the excess borohydride. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude 2-Chloro-2-(4-chlorophenyl)-ethanol. Further purification can be achieved by column chromatography or recrystallization.

Potential for Stereoselective Synthesis

The target molecule, 2-Chloro-2-(4-chlorophenyl)-ethanol, contains a chiral center at the carbon bearing the hydroxyl and chloro groups. Therefore, it can exist as a racemic mixture of two enantiomers. For applications in the pharmaceutical industry, the synthesis of a single enantiomer is often required.

Strategies for Asymmetric Synthesis:

-

Biocatalytic Reduction: The asymmetric reduction of the prochiral ketone, 2-chloro-1-(4-chlorophenyl)ethan-1-one, can be achieved using various microorganisms or isolated enzymes (e.g., alcohol dehydrogenases). This approach often provides high enantioselectivity under mild reaction conditions.

-

Chiral Catalysis: The use of chiral catalysts, such as those employed in Corey-Bakshi-Shibata (CBS) reductions, can facilitate the enantioselective reduction of the ketone with borane complexes, leading to high yields and optical purity of the desired enantiomer.[1]

Physicochemical and Spectroscopic Properties (Predicted)

Due to the lack of direct experimental data for 2-Chloro-2-(4-chlorophenyl)-ethanol, the following properties are predicted based on the analysis of its structure and comparison with similar compounds.

| Property | Predicted Value |

| Molecular Formula | C₈H₈Cl₂O |

| Molecular Weight | 191.05 g/mol |

| Appearance | Likely a colorless to pale yellow solid or oil |

| Boiling Point | Higher than 2-(4-chlorophenyl)ethanol due to the additional chlorine atom and increased molecular weight. |

| Melting Point | If solid, likely a low-melting solid. |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate) and poorly soluble in water. |

| ¹H NMR | Expected signals for aromatic protons, a methine proton (CH-OH), and a methylene proton (CH₂Cl). The chemical shifts would be influenced by the adjacent electronegative atoms. |

| ¹³C NMR | Expected signals for the aromatic carbons, the carbon bearing the hydroxyl and chloro groups, and the methylene carbon. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad, ~3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-Cl stretching. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 190, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4). |

Conclusion

This technical guide has outlined logical and feasible synthetic pathways for the preparation of 2-Chloro-2-(4-chlorophenyl)-ethanol, a compound with significant potential as a synthetic intermediate. By leveraging well-established reactions such as α-chlorination of ketones and subsequent reduction, this molecule can be accessed for further investigation. The discussion on potential stereoselective synthesis highlights the possibility of producing enantiomerically pure forms, which is of paramount importance in the development of new therapeutic agents. The predicted physicochemical and spectroscopic data provided herein serve as a valuable reference for the characterization of this novel compound. Further experimental validation of these synthetic routes and properties is warranted to fully unlock the potential of 2-Chloro-2-(4-chlorophenyl)-ethanol in various scientific disciplines.

References

- Jing, Y., Daniliuc, C. G., & Studer, A. (2014). Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones. Organic Letters, 16(18), 4932–4935.

- Xiang, J.-C., Wang, J.-W., Yuan, P., Ma, J.-T., Wu, A.-X., & Liao, Z.-X. (2022). I2-Catalyzed Dichlorination of Methyl Ketones with HCl as the Chlorine Source. The Journal of Organic Chemistry, 87(22), 15101–15113.

- Smolecule. (2023). (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol.

- BenchChem. (n.d.). 2-(4-Chlorophenyl)ethanol chemical properties and structure.

- BenchChem. (n.d.). Synthesis of 2-(4-Chlorophenyl)ethanol - A Comprehensive Technical Guide for Organic Synthesis.

- Chemical Bull Pvt. Ltd. (n.d.). 4-chloroacetophenone | 99-91-2.

- PubChem. (n.d.). p-Chloroacetophenone.

- Google Patents. (n.d.). CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.

- Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination.

- Sciencemadness Discussion Board. (2022). Halogenation of 4-chloroacetophenone. Retrieved from Sciencemadness Discussion Board website.

- Smolecule. (2023). (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol.

Sources

An In-depth Technical Guide to Chlorinated Phenyl-Ethanol Derivatives: Synthesis, Applications, and Mechanisms in Drug Development

This guide provides an in-depth exploration of chlorinated phenyl-ethanol derivatives, a class of compounds pivotal to the development of modern pharmaceuticals and agrochemicals. While the specific molecule 2-Chloro-2-(4-chloro-phenyl)-ethanol is a structural variant, this guide will focus on its closely related and extensively studied analogues, particularly (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, a critical intermediate in the synthesis of potent antifungal agents. We will delve into the synthetic methodologies, mechanisms of action, and structure-activity relationships that underscore the significance of this chemical scaffold for researchers, scientists, and professionals in drug development.

The Strategic Importance of the Chlorinated Phenyl-Ethanol Scaffold

The incorporation of chlorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. Chlorine's electronegativity and van der Waals radius can influence metabolic stability, membrane permeability, and binding affinity to biological targets. When combined with a phenyl-ethanol backbone, this motif gives rise to a versatile scaffold found in numerous bioactive compounds.[1]

Derivatives of chlorinated phenyl-ethanol are notable for their roles as:

-

Key Pharmaceutical Intermediates: Serving as essential building blocks for complex active pharmaceutical ingredients (APIs), especially in the realm of antifungal medications.[2]

-

Agrochemicals: Exhibiting fungicidal and insecticidal properties crucial for crop protection.[3]

-

PROTAC Linkers: The core structure has potential applications as a linker in Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality.[4]

Synthesis of Chlorinated Phenyl-Ethanol Derivatives

The synthesis of these derivatives can be approached through several established routes, with the choice of method often dictated by the desired stereochemistry, scalability, and available starting materials. A primary example is the synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, a key precursor for the antifungal drug luliconazole.[2]

Asymmetric Reduction of Prochiral Ketones

A cornerstone for producing enantiomerically pure phenyl-ethanol derivatives is the asymmetric reduction of a corresponding prochiral ketone. The Corey–Bakshi–Shibata (CBS) reduction is a historically significant method for this transformation, capable of achieving high enantiomeric excess (ee).[2]

Conceptual Workflow for Asymmetric Synthesis:

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Potential Research Applications of 2-Chloro-2-(4-chloro-phenyl)-ethanol

Disclaimer: This document is for informational and research purposes only. 2-Chloro-2-(4-chloro-phenyl)-ethanol is a chemical compound that requires handling by trained professionals in a controlled laboratory environment with appropriate safety precautions.

Foreword: Unveiling the Potential of a Niche Chiral Synthon

In the landscape of chemical research, while some molecules enjoy the spotlight, others, like 2-Chloro-2-(4-chloro-phenyl)-ethanol, remain in the wings, their potential largely unexplored. This technical guide aims to illuminate the prospective research applications of this unique chiral chloroalcohol. Although direct literature on this specific compound is sparse, its structural features—a chiral center and a dichlorinated phenyl ring—provide a compelling basis for its investigation in medicinal chemistry, toxicology, and materials science. By examining structurally related compounds and applying established scientific principles, we can map out a robust research framework for this promising molecule.

Core Chemical Attributes and Synthetic Considerations

2-Chloro-2-(4-chloro-phenyl)-ethanol is an organic compound characterized by an ethanol backbone substituted with a chlorine atom at the second carbon, which also bears a 4-chlorophenyl group. The presence of a stereocenter at the C-2 position means it can exist as two enantiomers, (R)- and (S)-2-Chloro-2-(4-chloro-phenyl)-ethanol. This chirality is a pivotal feature, suggesting its utility in asymmetric synthesis.

Potential Research Applications

A Chiral Building Block in Medicinal Chemistry

The most immediate and compelling application of 2-Chloro-2-(4-chloro-phenyl)-ethanol is as a chiral building block, or synthon, for the synthesis of novel therapeutic agents. Chiral alcohols are crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials.[2][3][4] The stereochemistry of a drug molecule is paramount, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles.

Rationale:

-

Asymmetric Synthesis: Utilizing an enantiomerically pure form of 2-Chloro-2-(4-chloro-phenyl)-ethanol allows for the construction of complex molecules with a defined three-dimensional structure, which is critical for target-specific interactions in biological systems.[2]

-

Pharmacophore Introduction: The 4-chlorophenyl moiety is a common feature in many successful drugs. This compound provides a scaffold to introduce this group in a spatially controlled manner.

Hypothetical Application: Synthesis of Novel Antifungal Agents

Structurally related compounds, such as (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, are known intermediates in the synthesis of antifungal medications.[5] This strongly suggests that 2-Chloro-2-(4-chloro-phenyl)-ethanol could serve a similar purpose.

Proposed Experimental Workflow:

-

Enantioselective Synthesis: Produce the (R)- and (S)-enantiomers of 2-Chloro-2-(4-chloro-phenyl)-ethanol via asymmetric reduction of 2-chloro-1-(4-chlorophenyl)ethanone.

-

Derivatization: React the separated enantiomers with various heterocyclic moieties known for their antifungal activity (e.g., triazoles, imidazoles) to create a library of new chemical entities.

-

In Vitro Screening: Test the synthesized compounds for antifungal activity against a panel of clinically relevant fungal pathogens, such as Candida albicans and Aspergillus fumigatus.

-

Structure-Activity Relationship (SAR) Studies: Analyze the results to determine how the stereochemistry and the nature of the heterocyclic substituent affect antifungal potency.

Experimental Workflow: Synthesis and Evaluation of a Novel Antifungal Candidate

Caption: A workflow for the synthesis and biological evaluation of novel antifungal agents.

Investigating its Role as a Metabolite of Organochlorine Compounds

Organochlorine compounds, including many pesticides, are known for their persistence in the environment and their tendency to bioaccumulate.[6] The metabolism of these compounds is a critical area of study, as the resulting metabolites can sometimes be more toxic than the parent compound.[7] Given its structure, 2-Chloro-2-(4-chloro-phenyl)-ethanol could plausibly be a metabolite of a more complex organochlorine pesticide.

Rationale:

-

Toxicological Profiling: Understanding the complete metabolic pathway of an environmental contaminant is essential for a thorough toxicological assessment.[8]

-

Bioremediation Studies: Identifying metabolites can aid in the development of bioremediation strategies, as some microorganisms are capable of degrading these compounds.[9]

Proposed Experimental Workflow: Cytotoxicity Assessment

A fundamental step in evaluating the toxicological potential of a compound is to assess its effect on cell viability.

Protocol: MTT Assay for Cell Viability

-

Cell Culture: Maintain a relevant human cell line, such as HepG2 (a liver cell line, as the liver is a primary site of metabolism), in a suitable culture medium.

-

Treatment: Seed the cells in 96-well plates and, after allowing them to attach, expose them to a range of concentrations of 2-Chloro-2-(4-chloro-phenyl)-ethanol for 24 to 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondria will reduce the MTT to a purple formazan product.

-

Solubilization: After an incubation period, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Hypothetical Data Summary

| Concentration (µM) | Average Absorbance (570 nm) | % Cell Viability |

| 0 (Control) | 1.15 | 100% |

| 10 | 1.12 | 97.4% |

| 50 | 0.98 | 85.2% |

| 100 | 0.75 | 65.2% |

| 250 | 0.45 | 39.1% |

| 500 | 0.20 | 17.4% |

Potential Cytotoxic Mechanism of Action

Caption: A potential pathway for compound-induced cytotoxicity.

Broader Implications and Future Directions

Beyond the applications in medicinal chemistry and toxicology, 2-Chloro-2-(4-chloro-phenyl)-ethanol could also be explored in the following areas:

-

Materials Science: As a chiral monomer for the synthesis of novel polymers with unique optical or physical properties.

-

Agrochemicals: Given that related compounds exhibit insecticidal and antimicrobial properties, this molecule could be a precursor for new pesticides or fungicides.[10]

-

PROTACs: The structural features of this compound may lend themselves to its use as a linker in Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality.[11]

Conclusion

2-Chloro-2-(4-chloro-phenyl)-ethanol stands as a molecule with significant, yet untapped, research potential. Its chiral nature and dichlorinated phenyl ring make it a prime candidate for investigation as a synthetic intermediate in drug discovery, a potential metabolite of environmental importance, and a building block in materials science. The experimental frameworks outlined in this guide provide a starting point for researchers to embark on the exploration of this promising compound, potentially leading to novel discoveries and applications.

References

-

2-(4-Chlorophenoxy)ethanol | C8H9ClO2 | CID 15907 - PubChem. Available at: [Link]

- Process for synthesizing 4-chlorophenyl ethanol - Google Patents.

-

Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC - NIH. Available at: [Link]

-

Production of chiral alcohols from racemic mixtures by integrated heterogeneous chemoenzymatic catalysis in fixed bed continuous operation - Green Chemistry (RSC Publishing). Available at: [Link]

-

Metabolism and Toxicity of Persistent Organochlorine Compounds - ResearchGate. Available at: [Link]

-

Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC - NIH. Available at: [Link]

-

Toxicology of Environmentally Persistent Chlorinated Organic Compounds - ResearchGate. Available at: [Link]

-

RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chlorophenols - NCBI. Available at: [Link]

- A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents.

-

2-(2-Chloro-4-fluorophenyl)ethanol | C8H8ClFO | CID 2733236 - PubChem. Available at: [Link]

-

Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment - PubMed Central. Available at: [Link]

-

Metabolism of Chlorinated Phenols by Lemna gibba, Duckweed - ACS Publications. Available at: [Link]

-

Phenol: toxicological overview - GOV.UK. Available at: [Link]

-

Metabolism of organochlorine insecticides in microorganisms - ResearchGate. Available at: [Link]

-

Chiral Chemistry - ResearchGate. Available at: [Link]

-

Human Elimination of Organochlorine Pesticides: Blood, Urine, and Sweat Study - PMC. Available at: [Link]

-

Chiral alcohols: Significance and symbolism - Wisdomlib. Available at: [Link]

-

DDT - Wikipedia. Available at: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfachemic.com [alfachemic.com]

- 3. researchgate.net [researchgate.net]

- 4. wisdomlib.org [wisdomlib.org]

- 5. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]

- 6. DDT - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Buy 2-(4-Chlorophenyl)ethanol | 1875-88-3 [smolecule.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Utilization of 2-Chloro-2-(4-chlorophenyl)-ethanol in Organic Synthesis

Introduction

2-Chloro-2-(4-chlorophenyl)-ethanol is a tertiary halohydrin of significant interest in organic synthesis. Its structure, incorporating a reactive tertiary chloride at a benzylic position and a vicinal hydroxyl group, renders it a versatile precursor for the synthesis of valuable molecular scaffolds. The strategic placement of these functional groups allows for controlled chemical transformations, primarily leading to the formation of epoxides or substituted styrenes.

This comprehensive guide provides detailed protocols for the synthesis of 2-Chloro-2-(4-chlorophenyl)-ethanol and its subsequent application in key synthetic transformations. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development, offering a practical framework for the utilization of this compound. The causality behind experimental choices is elucidated to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₈H₈Cl₂O |

| Molecular Weight | 191.05 g/mol |

| Appearance | Predicted to be a solid or oil |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, diethyl ether, and tetrahydrofuran. Limited solubility in water. |

| Boiling Point | Not established |

| Melting Point | Not established |

Safety Precautions

General Handling:

-

All manipulations should be performed in a well-ventilated fume hood.[1][2]

-

Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles, must be worn at all times.[2][3][4]

-

Avoid inhalation of vapors and contact with skin and eyes.[3]

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Specific Hazards:

-

Grignard Reagents (e.g., Methylmagnesium Bromide): These are pyrophoric and will ignite on contact with air or moisture.[5] They must be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.[5][6]

-

N-Chlorosuccinimide (NCS): NCS is an oxidizing agent and an irritant.[7] Avoid contact with skin and eyes.

-

Chlorinated Organic Compounds: Many chlorinated organic compounds are toxic and may be harmful to the environment. Dispose of all waste in accordance with local regulations.

Synthesis of 2-Chloro-2-(4-chlorophenyl)-ethanol

The synthesis of the target halohydrin is a two-step process, commencing with the preparation of the precursor tertiary alcohol, 2-(4-chlorophenyl)propan-2-ol, via a Grignard reaction. This is followed by the direct chlorination of the tertiary alcohol using N-chlorosuccinimide.

Step 1: Synthesis of 2-(4-chlorophenyl)propan-2-ol

This protocol details the synthesis of the precursor tertiary alcohol via the addition of a methyl Grignard reagent to 4'-chloroacetophenone.[8][9]

Reaction Scheme:

Workflow for the synthesis of 2-(4-chlorophenyl)propan-2-ol.

Materials:

-

4'-Chloroacetophenone

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Equipment:

-

Flame-dried, three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a nitrogen inlet

-

Magnetic stirrer and stir bar

-

Ice bath

Protocol:

-

Reaction Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Reagent Addition: To the flask, add 4'-chloroacetophenone (1.0 eq) dissolved in anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Grignard Reaction: Slowly add methylmagnesium bromide (1.2 eq) solution dropwise from the dropping funnel to the stirred solution of 4'-chloroacetophenone. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Synthesis of 2-Chloro-2-(4-chlorophenyl)-ethanol

This protocol utilizes the direct chlorination of the tertiary benzylic alcohol with N-chlorosuccinimide in an aqueous medium, a method shown to be effective for similar substrates.[10][11][12]

Reaction Scheme:

Workflow for the synthesis of 2-Chloro-2-(4-chlorophenyl)-ethanol.

Materials:

-

2-(4-chlorophenyl)propan-2-ol

-

N-Chlorosuccinimide (NCS)

-

Deionized water

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Protocol:

-

Reaction Setup: In a round-bottom flask, suspend 2-(4-chlorophenyl)propan-2-ol (1.0 eq) in deionized water.

-

Reagent Addition: Add N-chlorosuccinimide (1.1 eq) to the suspension.

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, extract the reaction mixture with dichloromethane (3 x 30 mL).

-

Purification: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

Application Protocols

Application 1: Synthesis of 2-(4-chlorophenyl)-2-methyloxirane (Epoxidation)

The primary application of 2-Chloro-2-(4-chlorophenyl)-ethanol is its conversion to the corresponding epoxide via an intramolecular SN2 reaction. This is a highly efficient transformation facilitated by a base.

Reaction Scheme:

Workflow for the epoxidation of 2-Chloro-2-(4-chlorophenyl)-ethanol.

Materials:

-

2-Chloro-2-(4-chlorophenyl)-ethanol

-

Sodium hydroxide (NaOH) or Potassium tert-butoxide (KOtBu)

-

Methanol or Tetrahydrofuran (THF)

-

Diethyl ether

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Protocol:

-

Reaction Setup: Dissolve 2-Chloro-2-(4-chlorophenyl)-ethanol (1.0 eq) in methanol or THF in a round-bottom flask and cool to 0 °C.

-

Base Addition: Add a solution of sodium hydroxide (1.2 eq) in water or solid potassium tert-butoxide (1.2 eq) portion-wise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Quench the reaction with water and extract the product with diethyl ether (3 x 25 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude epoxide. Purification can be performed by vacuum distillation or column chromatography.

Application 2: Synthesis of 4-chloro-α-methylstyrene (Elimination)

Under certain conditions, elimination of HCl can be favored over epoxide formation. The use of a non-nucleophilic base or acidic conditions can promote this pathway. The reaction of tertiary benzylic alcohols with N-halosuccinimides in acetic acid has been reported to yield halo-styrenes.[12]

Reaction Scheme:

Workflow for the elimination of HCl from 2-Chloro-2-(4-chlorophenyl)-ethanol.

Materials:

-

2-Chloro-2-(4-chlorophenyl)-ethanol

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Toluene

-

Dilute hydrochloric acid (1 M HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Protocol:

-

Reaction Setup: Dissolve 2-Chloro-2-(4-chlorophenyl)-ethanol (1.0 eq) in toluene in a round-bottom flask.

-

Base Addition: Add DBU (1.5 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and wash with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude styrene derivative can be purified by vacuum distillation.

References

- K.T.H.M. College. N-Chlorosuccinimide (NCS)–N,N-dimethylformamide (DMF), a reagent for the oxidation of benzylic alcohols to aldehydes and keton.

- Mohite, A. R., Phatake, R. S., Dubey, P., Agbaria, M., Shames, A. I., Lemcoff, N. G., & Reany, O. (2020). Substoichiometric amounts of thiourea additives mediate the halogenation of alcohols under mild conditions. Journal of Organic Chemistry, 85(19), 12901-12911.

- Stavber, S., et al. (2016). Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. Molecules, 21(10), 1325.

- Alfa Chemistry.

- Purdue University. Grignard Reagents.

- Organic Chemistry Portal.

- Stavber, S., et al. (2016). Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides.

- BenchChem. (2025). Application Notes: Grignard Reaction Protocol for the Synthesis of 2-(4-Chlorophenyl)ethanol.

- Hampshire College.

- BenchChem. (2026). An In-depth Technical Guide to 2-(4-Chlorophenyl)

- ADICHEMISTRY.

- Grignard Reaction. (n.d.).

- BenchChem. (2025). Application Note: Synthesis of 2-(4-Chlorophenyl)

- Organic Chemistry. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism [Video]. YouTube.

- Sigma-Aldrich. Grignard Reagents.

- Quora. (2021, March 19). Using phenyl magnesium bromide how would you prepare acetophenone?.

- Missouri S&T. Chemical Safety - Environmental Health and Safety.

- Web Pages. 6. Grignard Reaction.

- TCNJ. Chemistry Safety Manual.

- Google Patents. (n.d.). Process for the preparation of substituted styrenes. (U.S.

- University of California, Irvine. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents.

- Sciencemadness Discussion Board. (2010, August 31). Interesting benzyl chloride synth I discovered.

- Google Patents. (n.d.). Hydrohalogenation of styrene compounds. (U.S.

- ResearchGate. (2025, August 9). Poly(styrene-co-4-vinylbenzyl chloride) Conjugated with 3-(Dimethylamino)phenol: Synthesis and Antibacterial Activity.

Sources

- 1. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]

- 2. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemistry.tcnj.edu [chemistry.tcnj.edu]

- 5. ehs.uci.edu [ehs.uci.edu]

- 6. 格氏试剂 [sigmaaldrich.com]

- 7. kthmcollege.ac.in [kthmcollege.ac.in]

- 8. Grignard Reagents [chemed.chem.purdue.edu]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 11. Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides [mdpi.com]

- 12. researchgate.net [researchgate.net]

Application Notes & Protocols for the Stereoselective Synthesis of 2-Chloro-2-(4-chloro-phenyl)-ethanol

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the stereoselective synthesis of 2-Chloro-2-(4-chloro-phenyl)-ethanol, a valuable chiral building block in pharmaceutical and agrochemical research. The primary focus is on the asymmetric reduction of the prochiral ketone, 2-chloro-1-(4-chlorophenyl)ethanone, utilizing the robust and highly predictable Corey-Bakshi-Shibata (CBS) reduction methodology.[1][2][3] This document elucidates the mechanistic underpinnings of the CBS reduction, offers a step-by-step experimental protocol, and discusses alternative biocatalytic approaches. It is intended for researchers, scientists, and drug development professionals seeking to implement reliable and efficient methods for the production of enantiomerically pure halohydrins.

Introduction: The Significance of Chiral Halohydrins

Chiral halohydrins, such as 2-Chloro-2-(4-chloro-phenyl)-ethanol, are pivotal intermediates in the synthesis of a wide array of biologically active molecules. Their utility stems from the presence of two reactive functional groups—a hydroxyl and a halogen—on adjacent stereogenic carbons. This arrangement allows for diverse chemical transformations, including the formation of chiral epoxides, which are themselves versatile synthetic precursors. For instance, the structurally related (S)-2-chloro-1-(2′,4′-dichlorophenyl)ethanol is a key intermediate in the synthesis of the antifungal agent ticonazole.[4] The precise control of stereochemistry is paramount, as the biological activity of the final product often resides in a single enantiomer. Consequently, robust and scalable methods for the stereoselective synthesis of these compounds are of high demand in the pharmaceutical and chemical industries.[5]

The asymmetric reduction of prochiral ketones stands out as one of the most direct and efficient strategies to access enantiopurified alcohols.[4][6] Among the various catalytic systems developed for this purpose, the Corey-Bakshi-Shibata (CBS) reduction has emerged as a particularly powerful and widely adopted method due to its high enantioselectivity, broad substrate scope, and predictable stereochemical outcomes.[1][2][3][7]

Principle of the Method: The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a premier method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[2] The reaction employs a chiral oxazaborolidine catalyst, which, in concert with a stoichiometric borane source (e.g., borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂)), facilitates the stereoselective delivery of a hydride to the carbonyl group.[1][8]

The Catalytic Cycle and Mechanism of Stereoselection

The efficacy of the CBS reduction lies in the formation of a well-defined catalytic complex. The process can be broken down into the following key steps:

-

Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates with a molecule of borane. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[1]

-

Ketone Coordination: The prochiral ketone, in this case, 2-chloro-1-(4-chlorophenyl)ethanone, coordinates to the now more Lewis-acidic endocyclic boron atom. The ketone orients itself to minimize steric interactions between its larger and smaller substituents and the substituents on the chiral catalyst.

-

Stereoselective Hydride Transfer: A highly organized, six-membered ring transition state is formed.[1] The hydride from the coordinated borane is then transferred intramolecularly to the carbonyl carbon. The facial selectivity of this hydride attack is dictated by the chiral scaffold of the oxazaborolidine, leading to the formation of one enantiomer of the alcohol preferentially.[8]

-

Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates, and upon workup, yields the chiral alcohol. The oxazaborolidine catalyst is regenerated and can enter another catalytic cycle.

The predictability of the stereochemical outcome is a major advantage of the CBS reduction. For the synthesis of (S)-2-Chloro-2-(4-chloro-phenyl)-ethanol, the (R)-CBS catalyst is typically employed, while the (S)-CBS catalyst would yield the (R)-enantiomer.[8]

Diagram: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction

Caption: Mechanism of the CBS-catalyzed asymmetric ketone reduction.

Experimental Protocol: (S)-2-Chloro-2-(4-chloro-phenyl)-ethanol via CBS Reduction

This protocol details the asymmetric reduction of 2-chloro-1-(4-chlorophenyl)ethanone using (R)-2-Methyl-CBS-oxazaborolidine.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier Notes |

| 2-Chloro-1-(4-chlorophenyl)ethanone | C₈H₆Cl₂O | 189.04 | 937-20-2 | >98% purity |

| (R)-2-Methyl-CBS-oxazaborolidine | C₁₈H₂₀BNO | 277.17 | 112022-81-8 | 1.0 M solution in toluene |

| Borane-dimethyl sulfide complex (BMS) | BH₃·S(CH₃)₂ | 75.97 | 13292-87-0 | ~10 M solution |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Dri-Solv or freshly distilled from Na/benzophenone |

| Methanol (MeOH) | CH₃OH | 32.04 | 67-56-1 | Anhydrous |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 2 M aqueous solution |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | ACS grade |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Aqueous solution |

| Brine | NaCl | 58.44 | 7647-14-5 | Saturated aqueous solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Granular |

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Anhydrous solvents and reagents are moisture-sensitive and must be handled under an inert atmosphere (Nitrogen or Argon). Borane-dimethyl sulfide is corrosive and has a strong, unpleasant odor. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory.

Step-by-Step Procedure

Diagram: Experimental Workflow for CBS Reduction

Caption: Step-by-step workflow for the synthesis and analysis.

-

Reaction Setup: Under an inert atmosphere (N₂ or Ar), add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene, 0.5 mL, 0.5 mmol, 0.05 eq) to a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer. Add 10 mL of anhydrous THF. Cool the flask to 0 °C in an ice-water bath.

-

Expert Insight: Using a 5-10 mol% catalyst loading is typical for CBS reductions and provides a good balance between reaction rate and cost.[8] Flame-drying the glassware and using anhydrous solvents is critical as boranes and the catalyst are sensitive to moisture.

-

-

Borane Addition: Slowly add borane-dimethyl sulfide complex (0.6 mL, 6.0 mmol, 0.6 eq) dropwise to the stirred catalyst solution at 0 °C. Stir the mixture for 15 minutes at this temperature.

-

Causality: This step allows for the pre-formation of the active catalyst-borane complex, which is essential for achieving high enantioselectivity.[1]

-

-

Substrate Addition: In a separate flame-dried flask, dissolve 2-chloro-1-(4-chlorophenyl)ethanone (1.89 g, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous THF. Cool the reaction flask containing the catalyst-borane complex to -20 °C (an acetonitrile/dry ice bath is suitable). Slowly add the ketone solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed -20 °C.

-